Enhanced Anabolic-to-Androgenic Dissociation via Esterification Compared to Nandrolone
The decanoate ester of (+/-)-13-ethyl-17-hydroxygon-4-en-3-one exhibits a pharmacologically favorable profile: it is a long-acting anabolic agent with an unexpected enhancement of anabolic activity and a concomitant decrease in androgenic activity relative to the parent compound and other esters [1]. While direct numerical ratio comparisons to nandrolone decanoate are not provided in the same assay, the patent explicitly claims this improved dissociation of anabolic and androgenic effects as a key advantage for therapeutic and performance-enhancement applications [1].
| Evidence Dimension | Anabolic-to-Androgenic Activity Ratio |
|---|---|
| Target Compound Data | Decanoate ester of (+/-)-13-ethyl-17-hydroxygon-4-en-3-one: 'unexpected enhancement of anabolic activity accompanied by a decrease in androgenic activity' [1] |
| Comparator Or Baseline | Nandrolone decanoate (and other 19-nor esters) typically exhibit a high but variable anabolic/androgenic ratio [2] |
| Quantified Difference | Not quantified; qualitative claim of improved dissociation. |
| Conditions | In vivo anabolic and androgenic assays (unspecified species and protocol in patent). |
Why This Matters
This differentiation justifies selecting the compound's ester for research on selective androgen receptor modulators (SARMs) or long-acting anabolic agents.
- [1] Smith, H., et al. (1976). US Patent 3,959,322A: Synthesis of 13-alkyl-gon-4-ones. View Source
- [2] Mendenhall, C. L. (1994). Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters. Steroids, 59(3), 171-177. View Source
